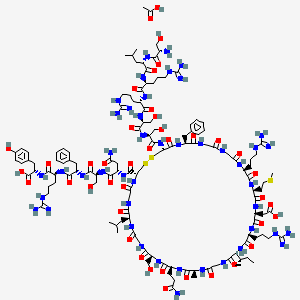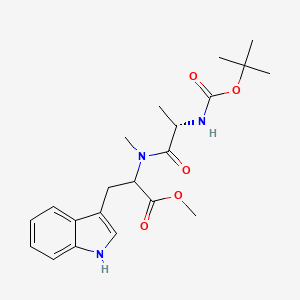
Boc-Ala-DL-N(Me)Trp-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Ala-DL-N(Me)Trp-OMe: is a synthetic peptide derivative composed of tert-butyloxycarbonyl-protected alanine, N-methylated tryptophan, and a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-DL-N(Me)Trp-OMe typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and tryptophan are protected using tert-butyloxycarbonyl (Boc) groups.
Methylation: The tryptophan residue is methylated using a methylating agent such as methyl iodide.
Esterification: The carboxyl group of the peptide is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Trifluoroacetic acid, dichloromethane, methanol.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Deprotected amino acids and peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Ala-DL-N(Me)Trp-OMe is widely used in peptide synthesis as a building block for creating more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the design and synthesis of peptide-based pharmaceuticals. It is particularly valuable in the development of drugs targeting specific proteins or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Wirkmechanismus
The mechanism of action of Boc-Ala-DL-N(Me)Trp-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and activity . The Boc-protected groups provide stability during synthesis and can be selectively removed to expose reactive sites for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Boc-Ala-DL-Trp-OMe: Similar structure but without the N-methylation on the tryptophan residue.
Boc-Gly-DL-N(Me)Trp-OMe: Glycine replaces alanine in the peptide sequence.
Boc-Ala-DL-N(Me)Phe-OMe: Phenylalanine replaces tryptophan in the peptide sequence.
Uniqueness: Boc-Ala-DL-N(Me)Trp-OMe is unique due to the presence of the N-methylated tryptophan residue, which imparts distinct chemical and biological properties. The N-methylation enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in peptide research and drug development .
Eigenschaften
Molekularformel |
C21H29N3O5 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
methyl 3-(1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H29N3O5/c1-13(23-20(27)29-21(2,3)4)18(25)24(5)17(19(26)28-6)11-14-12-22-16-10-8-7-9-15(14)16/h7-10,12-13,17,22H,11H2,1-6H3,(H,23,27)/t13-,17?/m0/s1 |
InChI-Schlüssel |
ADZSHINCBBIPSR-CWQZNGJJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


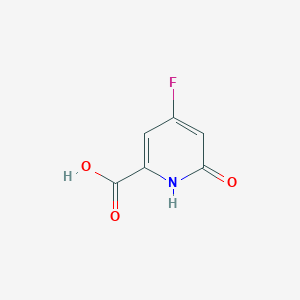
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
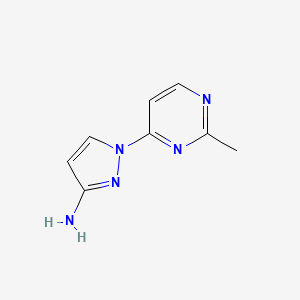

![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
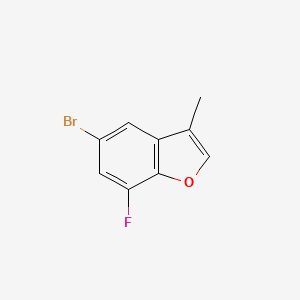
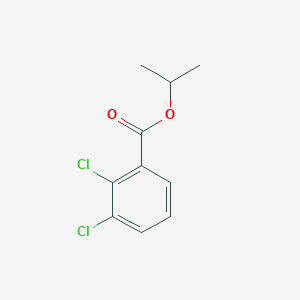

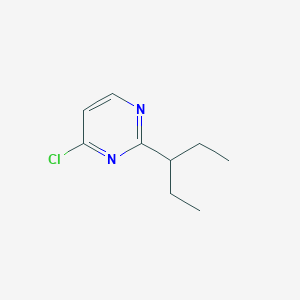

![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)

